![molecular formula C10H11N3O2 B2714047 Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 221893-57-8](/img/structure/B2714047.png)
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of the desired product . Industrial production methods often employ these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Synthesis of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic pathways have been developed, including:
- Condensation Reactions : Utilizing amines and carboxylic acids to form the imidazo[1,2-a]pyridine structure.
- Cyclization Methods : Employing cyclization reactions with heteroatoms to construct the imidazole ring.
These methods are crucial for producing derivatives with enhanced biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Mycobacterium species. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) below 1 μM against resistant strains of tuberculosis (TB) .
Antitubercular Activity
Recent advancements in the field have highlighted the compound's potential as an anti-TB agent. Specific derivatives have shown remarkable selectivity and potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. For instance, compounds derived from this scaffold have exhibited MIC values as low as 0.07 μM against XDR-TB .
Therapeutic Implications
The therapeutic implications of this compound extend beyond antimicrobial activity:
- Anticancer Potential : Some studies suggest that imidazo[1,2-a]pyridine derivatives may also possess anticancer properties, although further investigation is required to elucidate their mechanisms of action.
- Anti-inflammatory Effects : There is emerging evidence that these compounds may exert anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the imidazole ring can significantly influence their biological activity. Researchers have identified key structural features that enhance potency and selectivity against target pathogens .
Study on Antitubercular Activity
A notable study evaluated various imidazo[1,2-a]pyridine derivatives for their antitubercular activity against different strains of Mtb. The results indicated that certain compounds had MIC values significantly lower than traditional anti-TB drugs, suggesting a promising avenue for drug development .
Investigation into Antimicrobial Efficacy
Another study focused on the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The findings revealed that some derivatives exhibited strong antimicrobial activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the amino and carboxylic acid ethyl ester groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: A related compound with a different nitrogen arrangement in the ring system.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-tuberculosis (anti-TB) properties. This article reviews the synthesis, biological evaluation, and pharmacokinetic properties of this compound and its derivatives, highlighting key findings from recent research.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate. This method yields the desired heterocyclic structure efficiently. Subsequent modifications to the core structure allow for the exploration of various substituents to enhance biological activity.
Key Findings:
- Modifications : Variations in substituents at positions 2 and 3 of the imidazopyridine ring significantly impact biological activity. For instance, introducing different alkyl or aryl groups can enhance or diminish anti-TB efficacy.
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some compounds demonstrating MIC values as low as ≤1 μM .
Biological Activity
The biological evaluation of this compound and its derivatives has primarily focused on their anti-TB activity, but they also exhibit potential in other therapeutic areas.
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-TB potential of this compound class. For example:
- In Vitro Studies : Compounds derived from this compound have been tested against various strains of M. tuberculosis, including MDR and XDR strains. The results indicate that some derivatives are significantly more potent than traditional treatments like isoniazid .
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | ~65 | Weak against H37Rv |
Derivative A | ≤1 | Strong against MDR strains |
Derivative B | ≤1 | Strong against XDR strains |
Other Biological Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for other pharmacological activities:
- Anthelmintic and Antifungal Properties : Some derivatives have shown effectiveness against parasitic infections and fungal pathogens.
- Potential Mechanisms : The mode of action for these compounds appears to involve inhibition of critical enzymes in the bacterial electron transport chain, particularly targeting QcrB in M. tuberculosis .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
Key Pharmacokinetic Findings:
- Plasma Protein Binding : High plasma protein binding (>99%) has been observed in both human and mouse studies, indicating potential for prolonged circulation time in vivo .
- Metabolic Stability : Some derivatives exhibit rapid metabolism in liver microsomes; however, modifications have led to compounds with improved stability profiles.
Compound | Plasma Protein Binding (%) | Stability in Liver Microsomes (%) |
---|---|---|
Compound A | 99.89 (human) / 99.64 (mouse) | 1.5 (human) after 60 mins |
Compound B | >99 (human) | >10% remaining after 60 mins |
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Case Study on MDR-TB : A derivative was tested against several MDR-TB clinical isolates showing an MIC of ≤0.5 μM, significantly lower than standard therapies.
- In Vivo Efficacy : Animal models treated with selected derivatives demonstrated reduced bacterial load in lungs compared to untreated controls.
Properties
IUPAC Name |
ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h3-6H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDRQWVJPZUCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221893-57-8 | |
Record name | ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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